molecular formula C9H6BrN3O3 B15300364 2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid

2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid

Cat. No.: B15300364
M. Wt: 284.07 g/mol
InChI Key: FRQHQLLGMXDFGW-UHFFFAOYSA-N
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Description

2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid is a heterocyclic compound that belongs to the pyridopyridazine family. This compound is characterized by its unique structure, which includes a bromine atom, an oxo group, and a pyridopyridazine core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A cyclin-dependent kinase inhibitor used in the treatment of breast cancer.

    Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.

Uniqueness

2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid is unique due to its specific structural features, such as the bromine atom and the pyridopyridazine core. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H6BrN3O3

Molecular Weight

284.07 g/mol

IUPAC Name

2-(3-bromo-8-oxopyrido[2,3-d]pyridazin-7-yl)acetic acid

InChI

InChI=1S/C9H6BrN3O3/c10-6-1-5-2-12-13(4-7(14)15)9(16)8(5)11-3-6/h1-3H,4H2,(H,14,15)

InChI Key

FRQHQLLGMXDFGW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN(C(=O)C2=NC=C1Br)CC(=O)O

Origin of Product

United States

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